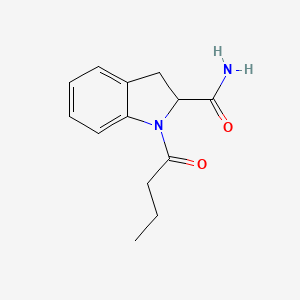
1-Butyrylindoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyrylindoline-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The structure of this compound consists of an indoline core with a butyryl group at the nitrogen atom and a carboxamide group at the second position of the indoline ring.
Métodos De Preparación
The synthesis of 1-Butyrylindoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the acylation of indoline with butyryl chloride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield .
Análisis De Reacciones Químicas
1-Butyrylindoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Major products formed from these reactions include oxindoles, amines, and substituted indolines, which have significant applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-Butyrylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on the target . These interactions lead to the modulation of various cellular pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
1-Butyrylindoline-2-carboxamide can be compared with other indole derivatives, such as indole-2-carboxamide and indole-3-carboxamide . While all these compounds share the indole core, their substituents at different positions confer unique properties. For example:
Indole-2-carboxamide: Known for its enzyme inhibitory activity, particularly against HIV-1.
Indole-3-carboxamide: Exhibits significant anticancer properties and is used in the development of chemotherapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
1-butanoyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-5-12(16)15-10-7-4-3-6-9(10)8-11(15)13(14)17/h3-4,6-7,11H,2,5,8H2,1H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFZKRBSLSMJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-4-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]but-3-en-2-one](/img/structure/B2655828.png)

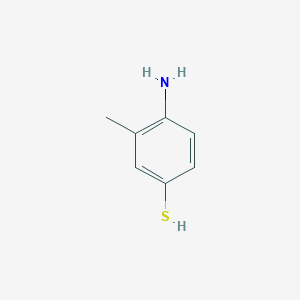
![Tert-butyl N-[2-(but-2-ynoylamino)-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2655831.png)
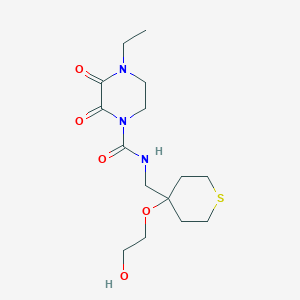
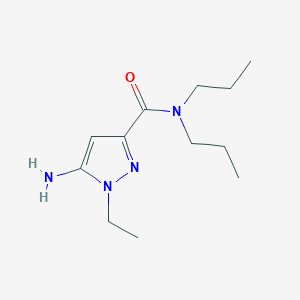
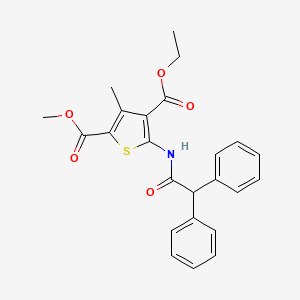

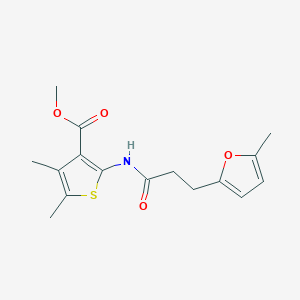
![2-Chloro-1-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)propan-1-one](/img/structure/B2655840.png)
![3-(dimethylamino)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2655842.png)
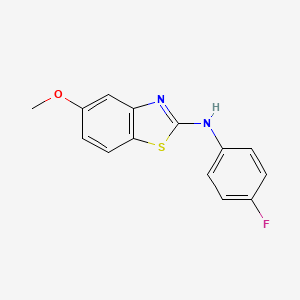
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2655845.png)

